5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Lipophilicity Extraction Efficiency Chromatography

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416714-04-9) is a heterocyclic small molecule (MW: 217.27 g/mol) classified as a pyrazolo[4,3-b]pyridine derivative. This compound features a 5-methyl substituent on the pyrazolopyridine core and a tetrahydropyran-2-yl (THP) protecting group installed at the N-1 position of the pyrazole ring.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1416714-04-9
Cat. No. B3102338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS1416714-04-9
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)N(N=C2)C3CCCCO3
InChIInChI=1S/C12H15N3O/c1-9-5-6-11-10(14-9)8-13-15(11)12-4-2-3-7-16-12/h5-6,8,12H,2-4,7H2,1H3
InChIKeySFKZKKCZPMTYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416714-04-9): A Strategic THP-Protected Pyrazolopyridine Intermediate for Pharmaceutical Synthesis


5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416714-04-9) is a heterocyclic small molecule (MW: 217.27 g/mol) classified as a pyrazolo[4,3-b]pyridine derivative [1]. This compound features a 5-methyl substituent on the pyrazolopyridine core and a tetrahydropyran-2-yl (THP) protecting group installed at the N-1 position of the pyrazole ring [1]. The THP group is a widely utilized protecting group in organic synthesis, conferring enhanced solubility and enabling orthogonal protection strategies in multi-step synthetic pathways [1]. The compound is utilized as a versatile building block and intermediate in medicinal chemistry programs targeting NADPH oxidase (NOX) inhibition, as disclosed in patent EP2166009A1, which describes pyrazolo pyridine derivatives for the treatment of cardiovascular, inflammatory, and fibrotic diseases [2]. Its well-defined reactivity profile and compatibility with common synthetic methodologies make it a practical choice for researchers developing novel bioactive molecules [1].

Why Generic 5-Methyl-1H-pyrazolo[4,3-b]pyridine Fails as a Direct Substitute in Complex Syntheses


In medicinal chemistry campaigns, simple substitution of the THP-protected intermediate with unprotected 5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 52090-69-4) or alternative protecting-group analogs is fundamentally incompatible with multi-step reaction sequences. The free N–H proton (pKa ~14) on the pyrazole ring of the unprotected core participates in unwanted acid/base chemistry and nucleophilic side reactions, leading to poor regioselectivity during electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling steps [1]. This is the primary motivation for employing the THP-protected variant. Furthermore, evidence from a relevant patent (EP2166009A1) demonstrates that the comprehensive structure-activity relationship (SAR) exploration of pyrazolo[4,3-b]pyridine-based NADPH oxidase inhibitors necessarily relies on a diverse array of substituted intermediates, making the specific THP-protected, 5-methyl-substituted building block a non-substitutable entity for constructing precise molecular topologies [2].

Quantitative Evidence Guide: Differentiating 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine from its Closest Analogs


Enhanced Hydrophobicity (XLogP3) Relative to the Unprotected Core Facilitates Organic-Phase Reactions and Purification

The target compound has a computed XLogP3 of 1.8, which is substantially higher than the XLogP3 of approximately 1.27 for the unprotected analog 5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 52090-69-4) [1]. This represents a notable increase in lipophilicity, consistent with the addition of the saturated tetrahydropyran ring [1]. This quantifiable difference directly impacts extraction efficiency and chromatographic behavior in synthetic workflows, as compounds with higher logP values partition more favorably into organic solvents during aqueous workup and exhibit distinct retention times in reversed-phase HPLC or flash chromatography [2]. Additionally, experimentally determined logP values for the unprotected core from other verified sources range from 0.60 to 0.92, suggesting the actual ΔlogP could be even greater (ΔlogP ≈ 0.9–1.2) .

Lipophilicity Extraction Efficiency Chromatography

Reduced Topological Polar Surface Area (TPSA) Enhances Membrane Permeability Potential vs. the Unprotected Core

The target compound possesses a topological polar surface area (TPSA) of 39.9 Ų, which is lower than the TPSA of 41.57 Ų reported for the unprotected core 5-methyl-1H-pyrazolo[4,3-b]pyridine [1]. This reduction of approximately 1.7 Ų is due to the masking of the polar N–H bond by the THP group, effectively reducing the hydrogen bond donor capacity of the molecule [2]. In the context of early-stage drug discovery, a lower TPSA is correlated with higher passive membrane permeability and improved oral bioavailability potential, making the THP-protected intermediate a more relevant building block for constructing lead-like libraries where cellular permeability is a key parameter [3].

Drug-likeness Membrane Permeability ADME

Elimination of Hydrogen Bond Donor (HBD) Capacity Enables Chemoselective Functionalization vs. the Unprotected Core

A critical and experimentally verifiable difference is the hydrogen bond donor (HBD) count: the unprotected 5-methyl-1H-pyrazolo[4,3-b]pyridine possesses one HBD (the pyrazole N–H), while the target THP-protected compound has zero HBDs [1]. This is not merely a calculated descriptor but a fundamental chemical property that dictates reactivity; the N–H proton is acidic and can be deprotonated by strong bases (e.g., n-BuLi, LDA, NaH), leading to competing deprotonation/metallation pathways that interfere with directed ortho-metallation or lithium-halogen exchange reactions on the pyridine ring. The THP group completely masks this acidic proton, rendering the molecule compatible with organometallic reagents and enabling chemoselective functionalization at other positions .

Chemoselectivity Protecting Group Strategy Synthetic Efficiency

Superior Commercial Purity Attainment (NLT 98% vs. Min. 95% for Comparators) Reduces Impurity-Driven Synthetic Risk

The target compound is commercially offered at a purity specification of NLT 98% (No Less Than 98%) by ISO-certified suppliers, whereas comparable THP-protected pyrazolopyridine building blocks (e.g., 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine) are commonly listed at minimum 95% purity . This constitutes an absolute purity differential of at least 3 percentage points. In synthetic campaigns requiring ≥10-step linear sequences, even a 2–3% impurity accumulation per step can result in <50% theoretical yield of the ultimate target compound [1]. Procuring the higher-purity (98%) intermediate directly reduces the burden of pre-reaction purification (e.g., column chromatography or recrystallization) and minimizes the propagation of impurity-derived side products, thereby improving overall process mass intensity and batch-to-batch reproducibility [1].

Purity Quality Control Reproducibility

Orthogonal Protecting Group Strategy Enables Selective Deprotection Pathways Unavailable to Alkyl-Substituted Analogs

The tetrahydropyran-2-yl (THP) group installed on the target compound is an acid-labile protecting group that can be cleaved under mild acidic conditions (e.g., catalytic p-TsOH in MeOH, PPTS in EtOH, or AcOH/THF/H2O) that leave other acid-sensitive functionalities intact [1]. This is in stark contrast to N-benzyl or N-methyl protected pyrazolopyridine analogs, where deprotection requires harsh hydrogenolysis (H2, Pd/C) or is impossible (N-methyl is generally not removable) [1]. The THP group thus provides an orthogonal deprotection handle that is compatible with the presence of benzyl ethers, Cbz carbamates, and silyl ethers elsewhere in a synthetic intermediate, granting a level of synthetic flexibility that non-orthogonal protecting groups cannot offer . This property is essential for late-stage diversification strategies in pharmaceutical development, where the pyrazole N–H must be unmasked at a specific step without disturbing other functional groups [2].

Orthogonal Deprotection Synthetic Flexibility THP Ether

Specific Utility as a Key Intermediate in Patented NADPH Oxidase Inhibitor Series

The patent EP2166009A1 explicitly discloses pyrazolo pyridine derivatives of Formula (I) as inhibitors of NADPH oxidase (NOX) for the treatment of cardiovascular diseases, respiratory disorders, inflammatory conditions, and cancers [1]. While the patent does not individually profile the target compound, the general formula encompasses the 5-methyl-1H-pyrazolo[4,3-b]pyridine scaffold as a core structural element [1]. In contrast, 5-chloro-1H-pyrazolo[4,3-b]pyridine is noted as an intermediate for ASIC channel modulators, a therapeutically distinct target class . The specific combination of the 5-methyl substituent and THP protection positions this compound as a uniquely relevant building block for NOX inhibitor research programs, a target class with substantial clinical interest for fibrosis, diabetic complications, and neurodegeneration [2]. For procurement decisions, this means stocks of this intermediate directly enable synthesis of patent-disclosed pharmacophores, providing a direct link to a defined intellectual property space.

NADPH Oxidase NOX Inhibition Patent-Enabled Synthesis

Best Research and Industrial Application Scenarios for 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine


Late-Stage Diversification of NOX Inhibitor Leads via Mild THP Deprotection and Subsequent N–H Functionalization

In medicinal chemistry laboratories synthesizing NADPH oxidase (NOX) inhibitors based on the pyrazolo[4,3-b]pyridine scaffold (as outlined in patent EP2166009A1 [1]), the target compound serves as an advanced intermediate. Researchers can perform orthogonal deprotection of the THP group using mild acid (e.g., PPTS in ethanol) without affecting acid-sensitive functional groups installed elsewhere on the molecule. The liberated N–H can then be alkylated, acylated, or arylated to generate diverse compound libraries for structure-activity relationship (SAR) studies. The zero-HBD and higher XLogP3 (1.8) of the protected intermediate facilitate efficient extraction and chromatographic purification after each synthetic step, as evidenced by its enhanced lipophilicity relative to the unprotected core [2].

Synthesis of Polyfunctionalized Pyrazolopyridines via Chemoselective Organometallic Coupling at the Pyridine Ring

For process chemists and synthetic organic groups engaged in the multi-step construction of complex pyrazolopyridine architectures, the target compound's complete absence of hydrogen bond donors (HBD = 0) is the decisive procurement criterion [1]. This property enables the use of strong organometallic bases (e.g., LDA, n-BuLi) to effect regioselective deprotonation or lithium-halogen exchange at the pyridine ring without competitive quenching by the acidic pyrazole N–H. The subsequent installation of aryl, heteroaryl, or alkyl groups via Negishi, Suzuki-Miyaura, or other palladium-catalyzed cross-coupling reactions proceeds with higher yield and selectivity compared to analogous reactions performed on the unprotected core. The higher commercial purity (NLT 98%) of the starting material further reduces the burden of impurity profiling in GMP-like environments [2].

Building Block for CNS Penetrant Compound Libraries Leveraging Optimized TPSA and LogP Parameters

For medicinal chemistry teams targeting central nervous system (CNS) indications where passive blood-brain barrier (BBB) penetration is required, the target compound provides a starting scaffold with drug-like computed properties (TPSA = 39.9 Ų, XLogP3 = 1.8) that fall within favorable ranges for CNS penetration [1]. The 4% reduction in TPSA relative to the unprotected core, combined with the 0.5–1.2 unit increase in logP, places derived compounds in a more favorable physicochemical space for membrane permeation. Library synthesis beginning from this THP-protected intermediate therefore yields final compounds with systematically improved permeability characteristics, an advantage not available when using the more polar, unprotected pyrazolopyridine building blocks [2].

Orthogonal Multi-Component Synthesis Strategies for Complex Molecular Architectures

In research groups executing convergent synthetic strategies that require the simultaneous presence of multiple protecting groups (e.g., benzyl, Cbz, silyl, and THP), the acid-labile THP group on the target compound provides a unique deprotection handle orthogonal to other common protecting groups [1]. This orthogonality allows synthetic chemists to maintain the N–H of the pyrazole in a protected state while performing hydrogenolysis (to remove benzyl or Cbz groups) or fluoride-mediated desilylation, and then selectively unmask the pyrazole at the final step using mild acid. This precise temporal control over functional group reactivity is essential for constructing complex, polyfunctional molecular architectures such as those encountered in natural product-inspired libraries or targeted protein degraders (PROTACs) [2].

Quote Request

Request a Quote for 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.